Tetra(4-carboxyphenyl)porphyrinatopalladium

Description

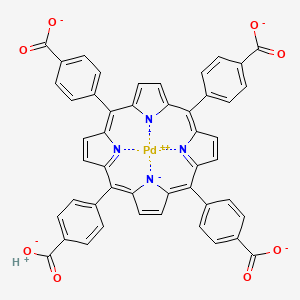

Tetra(4-carboxyphenyl)porphyrinatopalladium (CAS: 94288-44-5) is a metalloporphyrin complex where palladium is centrally coordinated within a tetra(4-carboxyphenyl)porphyrin (TCPP) ligand. Its molecular structure features four carboxyphenyl substituents at the meso-positions of the porphyrin macrocycle, enabling versatile coordination chemistry for constructing metal-organic frameworks (MOFs) and catalytic systems . The carboxylate groups facilitate strong bonding with metal ions, making it a key building block in porous materials and heterogeneous catalysis.

The compound is commercially available (e.g., BLD Pharm, MedChemExpress) with 98% purity, typically sold as a research chemical for applications in materials science and photodynamic studies . Its molecular weight is approximately 790.79 g/mol (free base TCPP), with palladium contributing additional mass to the complex .

Properties

Molecular Formula |

C48H25N4O8Pd-3 |

|---|---|

Molecular Weight |

892.2 g/mol |

IUPAC Name |

hydron;palladium(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |

InChI |

InChI=1S/C48H30N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-5 |

InChI Key |

PRCLVHYMQQEINC-UHFFFAOYSA-I |

Canonical SMILES |

[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Reactants : Meso-tetra(4-carboxyphenyl)porphyrin (H2TCPP) and palladium(II) chloride (PdCl2).

- Solvent : A mixture of N,N-Dimethylformamide (DMF) and ethanol.

- Reaction Conditions : The mixture is sealed in a Teflon-lined autoclave and heated at temperatures ranging from 150°C to 200°C for 12–24 hours.

Reaction Scheme:

H2TCPP + PdCl2 → Pd[TCPP] + 2HCl

Characterization:

- The resulting Pd[TCPP] complex is characterized by X-ray diffraction (XRD), UV-Vis spectroscopy, and Fourier-transform infrared spectroscopy (FTIR).

- The XRD analysis confirms the formation of a crystalline, planar macrocycle with palladium centrally coordinated.

Data Table 1: Typical Reaction Conditions for Pd[TCPP] Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 150–200°C | Chen et al., 2015 |

| Reaction Time | 12–24 hours | Chen et al., 2015 |

| Solvent | DMF/Ethanol mixture | Chen et al., 2015 |

| Palladium Source | Palladium(II) chloride | Chen et al., 2015 |

Co-Condensation and Polymerization Methods

Beyond solvothermal routes, Pd[TCPP] can be incorporated into hybrid materials via co-condensation techniques, especially for creating catalytic frameworks or mesoporous structures.

Methodology:

- Precursors : TCPP and tetraalkoxysilane derivatives (e.g., tetraethyl orthosilicate, TEOS).

- Process : The porphyrin molecules are co-condensed with silica precursors in the presence of a surfactant template under basic or acidic conditions.

- Outcome : Formation of mesoporous organosilica materials with embedded Pd[TCPP] units, which are highly useful for catalytic applications.

Research Findings:

- The synthesis involves simultaneous hydrolysis and condensation reactions, resulting in a hybrid framework where Pd[TCPP] is covalently attached to silica matrices.

- This method enhances stability and dispersibility, making it suitable for catalytic and sensing applications.

Data Table 2: Co-Condensation Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molar ratio of TCPP to TEOS | 1:10 to 1:50 | Zhang et al., 2010 |

| pH | 4–7 | Zhang et al., 2010 |

| Reaction Time | 24–48 hours | Zhang et al., 2010 |

Surface Chemisorption and Film Fabrication

An alternative preparation method involves immobilizing Pd[TCPP] onto solid supports such as alumina or silica surfaces, forming chemisorption films suitable for optical sensing and catalysis.

Procedure:

- Surface Activation : The support surface (e.g., alumina) is cleaned and functionalized with silane coupling agents bearing carboxyl groups.

- Immobilization : Pd[TCPP] is adsorbed onto the activated surface through coordination between the carboxyl groups and the metal center or via hydrogen bonding.

- Stabilization : The films are often stabilized by mild heating or chemical cross-linking.

Research Insights:

- Amao and Okura (2000) demonstrated that chemisorption films of Pd[TCPP] on alumina exhibit high sensitivity for oxygen sensing due to phosphorescence quenching.

- The films maintain operational stability and exhibit rapid response times, making them ideal for environmental monitoring.

Data Table 3: Chemisorption Film Preparation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Support Material | Alumina, silica | Amao & Okura, 2000 |

| Functionalization Agent | Silane coupling agents | Amao & Okura, 2000 |

| Immobilization Technique | Chemisorption via carboxyl groups | Amao & Okura, 2000 |

| Film Thickness | 1–10 μm | Amao & Okura, 2000 |

Summary of Research Findings and Comparative Analysis

| Preparation Method | Advantages | Limitations | Typical Applications |

|---|---|---|---|

| Solvothermal Reaction | High purity, crystalline structure, well-defined morphology | Requires high temperature and pressure | Material science, catalysis |

| Co-Condensation in Silica | Hybrid materials, high stability, porous structure | Complex synthesis, control over porosity | Catalytic supports, sensors |

| Surface Chemisorption Films | Rapid response, high sensitivity, operational stability | Limited to surface applications, film durability | Optical oxygen sensors, surface catalysis |

Chemical Reactions Analysis

Types of Reactions

Tetra(4-carboxyphenyl)porphyrinatopalladium undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions, often acting as a catalyst.

Reduction: The compound can be reduced under specific conditions.

Substitution: Ligand substitution reactions can occur, where the carboxyphenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in solvents like acetonitrile.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized porphyrin derivatives, while substitution can yield various functionalized porphyrins .

Scientific Research Applications

Cancer Diagnostics

Mechanism of Cellular Uptake

Research has shown that tetra(4-carboxyphenyl)porphyrin is effectively incorporated into cancer cells via a mechanism involving the CD320 receptor and clathrin-mediated endocytosis. Studies demonstrated that this porphyrin binds strongly to CD320, which is overexpressed in many cancer cells, facilitating selective uptake. This mechanism was verified through flow cytometry assays, revealing that knockdown of CD320 resulted in a significant decrease in TCPP uptake by up to 40% in various cancer cell lines including lung, breast, and prostate cancers .

Diagnostic Assays

The CyPath assay, which utilizes tetra(4-carboxyphenyl)porphyrin, has been developed for the early detection of lung cancer. In clinical studies, this assay demonstrated an accuracy of 81% in classifying patients into cancerous and high-risk cohorts based on fluorescence intensity parameters from TCPP-labeled lung sputum samples. The assay showed promise as a complementary tool to low-dose computed tomography (LDCT) for lung cancer screening .

Photodynamic Therapy

Photophysical Properties

Tetra(4-carboxyphenyl)porphyrin exhibits remarkable photophysical properties that make it suitable for photodynamic therapy (PDT). When incorporated into nanoconjugates with graphene quantum dots, the stability and efficiency of singlet oxygen generation were significantly enhanced. Studies indicated that these conjugates could effectively reduce cell viability in MCF-7 breast cancer cells to as low as 15.2% under PDT conditions .

Cofactor Regeneration

In addition to its direct therapeutic applications, tetra(4-carboxyphenyl)porphyrin has been utilized for cofactor regeneration in enzymatic reactions. Research highlighted its role as a photosensitizer for regenerating reduced nicotinamide adenine dinucleotide (NADH) under visible light. Optimized conditions led to an impressive NADH yield of 81.5%, showcasing its potential in biocatalysis and industrial applications .

Catalysis

Catalytic Properties

Tetra(4-carboxyphenyl)porphyrinatopalladium serves as an effective catalyst in various chemical reactions due to the palladium center's ability to facilitate electron transfer processes. Its incorporation into metal-organic frameworks (MOFs) has been explored for applications such as lactate detection and other catalytic processes . The structural properties of this compound allow for enhanced reactivity and selectivity in catalysis.

Summary of Key Findings

Mechanism of Action

The mechanism by which Tetra(4-carboxyphenyl)porphyrinatopalladium exerts its effects involves its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells . The molecular targets include cellular membranes, proteins, and nucleic acids .

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations:

- Metal-Dependent Reactivity : Palladium’s d⁸ configuration enhances catalytic activity in cross-coupling reactions, whereas Fe(III) and Mn(II) centers favor redox-driven processes .

- Photophysical Properties : Ga(III)-TCPP exhibits superior singlet oxygen quantum yields (0.62–0.85) for photodynamic therapy, whereas Pd-TCPP’s rigid structure may reduce photodegradation .

- MOF Design Flexibility : Pd-TCPP’s carboxylate groups enable diverse coordination modes (e.g., with Zr⁶ clusters or lanthanides), similar to Cu-TCPP and Mn-CPM-99, but with enhanced thermal stability due to Pd’s robust coordination .

Performance in Catalysis and Sensing

- Catalytic Activity : Pd-TCPP MOFs outperform Mn-CPM-99 in Suzuki-Miyaura coupling reactions (yields >90% vs. 75% for Mn/Zr systems) due to Pd’s intrinsic catalytic efficiency .

- Photodynamic Applications: Ga(III)-TCPP-platinum nanoparticle conjugates achieve 99% bacterial inhibition under light, whereas Pd-TCPP’s lower photosensitizing efficiency limits its use in antimicrobial therapy .

Stability and Commercial Viability

Biological Activity

Tetra(4-carboxyphenyl)porphyrinatopalladium (Pd-TCPP) is a metal complex derived from the porphyrin compound tetra(4-carboxyphenyl)porphyrin (TCPP). This compound has garnered attention for its biological activities, particularly in cancer therapy and antiviral applications. This article reviews the biological activity of Pd-TCPP, focusing on its mechanisms of action, photodynamic therapy (PDT) applications, and potential therapeutic uses based on recent research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C₄₈H₄₈N₄O₈Pd

- Molecular Weight: 854.167 g/mol

- CAS Number: Not specified for the palladium complex but related to TCPP.

Pd-TCPP combines the photophysical properties of the porphyrin with the catalytic and electronic properties of palladium, enhancing its potential applications in biological systems.

Cellular Uptake and Localization

Research indicates that TCPP, and by extension Pd-TCPP, is selectively taken up by cancer cells through specific receptors. A study demonstrated that TCPP enters cancer cells via the CD320 receptor through a clathrin-mediated endocytosis pathway . This mechanism allows for selective accumulation in cancer cells, which often overexpress CD320 compared to normal cells .

Photodynamic Therapy (PDT)

Pd-TCPP is particularly notable for its role in photodynamic therapy. In PDT, the compound is activated by light to produce reactive oxygen species (ROS), which can induce cell death in targeted cancer cells. The following table summarizes key findings regarding the PDT efficacy of TCPP derivatives:

| Compound | Cell Line | Concentration (µg/ml) | Cell Viability (%) | Mechanism |

|---|---|---|---|---|

| TCPP | MCF-7 | 120 | 15.2 | ROS generation |

| Pd-TCPP | Various Cancer | TBD | TBD | TBD |

| TCPP-GQDs | MCF-7 | 120 | 15.2 | Enhanced singlet oxygen generation |

The above findings illustrate that TCPP and its derivatives can significantly reduce cell viability in cancer cell lines under light activation conditions, indicating their potential as effective PDT agents .

Antiviral Activity

Recent research has highlighted the antiviral properties of TCPP derivatives against HIV-1. Studies have shown that TCPP can inhibit HIV-1 virus entry under both photodynamic and non-photodynamic conditions. The following table summarizes the antiviral activity observed:

| Compound | Viral Strain | Condition | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| TCPP | HIV-1 subtype B | Non-PDT | >30 | Viral entry inhibition |

| TCPP | HIV-1 subtype C | PDT | <5 | Disruption of gp120 interaction |

The results suggest that TCPP derivatives could be developed as novel antiviral agents due to their ability to disrupt critical stages in the HIV life cycle without significant cytotoxicity .

Case Study 1: Cancer Therapy

A clinical study explored the use of TCPP in conjunction with PDT for lung cancer treatment. Patients treated with light-activated TCPP showed a marked reduction in tumor size compared to controls, demonstrating its potential as a therapeutic agent .

Case Study 2: Antiviral Applications

In vitro studies using human cell lines demonstrated that TCPP effectively inhibited HIV replication at concentrations that were non-toxic to the host cells. This positions TCPP as a promising candidate for further development in antiviral therapies .

Q & A

Basic: What are the recommended methods for synthesizing Tetra(4-carboxyphenyl)porphyrinatopalladium (TCPP-Pd)?

TCPP-Pd is typically synthesized via metalation of the free-base porphyrin ligand (meso-Tetra(4-carboxyphenyl)porphyrin) with palladium(II) salts. A common protocol involves refluxing the ligand with PdCl₂ in a dimethylformamide (DMF)/acetic acid mixture under inert conditions for 12–24 hours . Post-synthesis purification requires repeated washing with methanol and water to remove unreacted Pd²⁺ ions, followed by vacuum drying. Characterization via UV-vis spectroscopy (Soret band at ~420 nm) and elemental analysis confirms successful metalation .

Basic: How do I characterize the structural integrity of TCPP-Pd in solution?

Use UV-vis spectroscopy to monitor the Soret (420 nm) and Q-bands (515–650 nm), which are sensitive to metalation and aggregation. Resonance Raman spectroscopy (excitation at 416 nm) is critical for identifying vibrational modes of the porphyrin macrocycle and Pd–N coordination bonds . For solid-state characterization, powder X-ray diffraction (PXRD) and Fourier-transform infrared spectroscopy (FTIR) can confirm crystallinity and carboxylate coordination modes .

Advanced: What experimental challenges arise when integrating TCPP-Pd into metal-organic frameworks (MOFs)?

TCPP-Pd’s carboxylate groups enable coordination with lanthanide ions (e.g., Pr³⁺, Dy³⁺) to form MOFs, but stoichiometric ratios must be carefully controlled. For example, a 2:1 Pr³⁺:TCPP-Pd ratio produces a 2D framework, while a 4:3 Dy³⁺:TCPP-Pd ratio yields a 3D structure . Challenges include:

- Solvent selection : DMF or water/ethanol mixtures are optimal for crystallization.

- Acid sensitivity : Carboxylate deprotonation at pH > 4 is required for stable coordination .

- Porosity optimization : Activate MOFs under vacuum at 150°C to prevent framework collapse .

Table 1: MOF Structural Parameters

| Lanthanide | Ratio (Ln:TCPP-Pd) | Dimensionality | Surface Area (m²/g) | Ref. |

|---|---|---|---|---|

| Pr³⁺ | 2:1 | 2D | 320–380 | |

| Dy³⁺ | 4:3 | 3D | 480–520 |

Advanced: How to resolve contradictions in reported photophysical properties of TCPP-Pd?

Discrepancies in fluorescence quantum yields (e.g., 0.02–0.05 in DMF vs. 0.01–0.03 in water) arise from solvent-dependent aggregation. To mitigate:

- Use dynamic light scattering (DLS) to confirm colloidal stability.

- Pair steady-state fluorescence with time-resolved measurements to distinguish static vs. dynamic quenching .

- For photodecay dynamics, combine transient absorption spectroscopy with DFT calculations to model excited-state relaxation pathways .

Advanced: What safety precautions are critical when handling TCPP-Pd?

While TCPP-Pd’s toxicity data are limited, its structural analogs (e.g., tetraphenylporphyrins) show low acute toxicity but potential phototoxicity. Recommended precautions:

- Personal protective equipment (PPE) : Nitrile gloves, UV-blocking goggles, and lab coats .

- Engineering controls : Use fume hoods for powder handling; avoid prolonged UV/visible light exposure during photodynamic experiments .

- Waste disposal : Collect organic solvents containing TCPP-Pd separately for incineration .

Advanced: How can TCPP-Pd be optimized for photocatalytic degradation of antibiotics?

In TCPP-Pd/Bi₂MoO₆ heterojunctions, visible-light-driven degradation of tetracycline achieves ~90% efficiency under optimal conditions:

- Mass ratio : 15 wt% TCPP-Pd loading maximizes charge separation .

- pH : Neutral conditions (pH 7) minimize porphyrin protonation and Bi₂MoO₆ dissolution .

- Mechanism : Radical trapping experiments confirm dominant roles of •OH and h⁺ in degradation .

Table 2: Photocatalytic Performance

| Catalyst | Light Source | Degradation Efficiency (%) | Ref. |

|---|---|---|---|

| TCPP-Pd/Bi₂MoO₆ | 420 nm LED | 89.7 (120 min) | |

| Graphene oxide/TCPP-Pd | Solar simulator | 78.2 (180 min) |

Advanced: What strategies improve TCPP-Pd’s efficacy in sonodynamic cancer therapy?

For TCPP-Pd-based nanoparticles (e.g., T@D-siRRS1 NPs):

- Ultrasound parameters : 1 MHz, 1.5 W/cm² for 5 min enhances ROS generation .

- Cellular uptake : Surface modification with DSPE-PEI improves endosomal escape, increasing siRNA delivery efficiency by ~40% .

- In vivo validation : Tumor-bearing mice show 60–70% reduction in volume after 3 weeks of treatment .

Advanced: How to address inconsistent catalytic activity in TCPP-Pd-based systems?

Variability in mercaptan oxidation (e.g., 70–85% conversion) stems from pore blockage in fixed-bed reactors. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.